Lipophilicity Comparison: Isopropyl vs. Hydrogen (Unsubstituted) at 5-Position
The presence of the 5-isopropyl group significantly increases the compound's lipophilicity compared to the unsubstituted benzofuran-3-acetic acid core. The target compound has a predicted ACD/LogP of 3.30 , whereas the unsubstituted analog (benzofuran-3-acetic acid, CAS 64175-51-5) has a reported LogP of 1.96 . This represents a 1.34 log unit increase, indicating substantially higher lipophilicity, which is a critical parameter for predicting membrane permeability and oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 3.30 (predicted) |
| Comparator Or Baseline | Benzofuran-3-acetic acid (CAS 64175-51-5): LogP 1.96 |
| Quantified Difference | ΔLogP = +1.34 |
| Conditions | Predicted values using ACD/Labs Percepta Platform (target) and reported experimental/predicted value (comparator) |
Why This Matters
Higher lipophilicity can enhance membrane permeability, a key factor for intracellular target engagement and oral drug development.
